molecular formula C11H23NO B12099583 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol

2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol

Cat. No.: B12099583
M. Wt: 185.31 g/mol
InChI Key: RGQRJXXBQHAQLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as:

Comparison with Similar Compounds

Similar Compounds

    2-[(3,5-Dimethylcyclohexyl)amino]ethanol: Similar structure but with an ethanol chain instead of propanol.

    2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol: Similar structure but with a butanol chain instead of propanol.

    2-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol: Similar structure but with a pentanol chain instead of propanol.

Uniqueness

2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific combination of a cyclohexyl ring with dimethyl substitution and a propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol, also known as a cyclohexylamine derivative, is an organic compound with the molecular formula C11H23NOC_{11}H_{23}NO and a molecular weight of 185.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexyl ring with dimethyl substitutions at the 3 and 5 positions, an amino group, and a propanol chain. This unique arrangement contributes to its distinct chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, influencing various cellular processes including:

  • Signal Transduction : By binding to receptors, it may initiate or inhibit signaling pathways.
  • Metabolic Pathways : It has been suggested that this compound can affect metabolic processes by interacting with key enzymes involved in metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that compounds similar to this one can exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and MRSA isolates. The minimum inhibitory concentrations (MICs) for structurally related compounds suggest potential effectiveness against these pathogens .
  • Anti-inflammatory Potential : Some studies have indicated that derivatives of this compound may attenuate lipopolysaccharide-induced NF-κB activation, suggesting anti-inflammatory properties. This is crucial in conditions where inflammation plays a key role .
  • Cytotoxicity : In vitro assays have demonstrated that certain concentrations do not exhibit significant cytotoxic effects on cell lines up to 20 μM . This property is essential for considering the compound's safety profile in therapeutic applications.

Research Findings

Recent studies have focused on the biological activity of related compounds and their mechanisms:

Study Findings
Investigated interactions with enzymes and receptors; suggested role in modulating biochemical pathways.
Evaluated anti-inflammatory effects; compounds showed attenuation of NF-κB activation.
Explored binding affinity against specific receptors; indicated potential therapeutic applications.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study assessing the compound's effect on inflammatory markers in cell cultures demonstrated a significant reduction in cytokine levels when treated with the compound, indicating its potential as an anti-inflammatory agent.
  • Case Study 2 : In antimicrobial testing, derivatives were shown to inhibit growth in resistant bacterial strains at low concentrations, showcasing their utility in treating infections where conventional antibiotics fail.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[(3,5-dimethylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-8-4-9(2)6-11(5-8)12-10(3)7-13/h8-13H,4-7H2,1-3H3

InChI Key

RGQRJXXBQHAQLC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC(C)CO)C

Origin of Product

United States

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